molecular formula C15H15FN2O3 B2851835 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 931374-81-1

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2851835
CAS RN: 931374-81-1
M. Wt: 290.294
InChI Key: SAKWBNZRGBQYJB-UHFFFAOYSA-N
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Description

Indole derivatives are a class of organic compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are known to have diverse pharmacological activities and are a key component in many biologically active compounds .


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in organic chemistry. Various methods have been reported, including classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the indole moiety. This aromatic heterocyclic scaffold resembles various protein structures, which may explain the broad therapeutic potential of these compounds .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, thanks to the reactivity of the indole moiety. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. In general, indoles are crystalline and colorless with a specific odor .

Scientific Research Applications

Antibacterial Applications

Compounds structurally related to "1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid" have shown promising antibacterial properties. For example, pyridonecarboxylic acids with amino- and/or hydroxy-substituted cyclic amino groups have been synthesized, demonstrating enhanced antibacterial activity, suggesting potential as therapeutic agents against bacterial infections (Egawa et al., 1984). Similarly, a fluorinated compound from the oxacin family, structurally related to the chemical , exhibited broad-spectrum antibacterial activities superior to unfluorinated compounds and somewhat superior to enoxacin (Stefancich et al., 1985).

Antiviral Applications

The antiviral properties of related compounds have also been investigated. Certain derivatives, like the substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, were explored for their antiviral activities against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A. Although these compounds were generally not active against these viruses, exceptions were noted for specific derivatives showing significant suppression of influenza virus replication in cell cultures and in vivo efficacy in influenza pneumonia models in mice (Ivashchenko et al., 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Nevertheless, indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity . The specific effects on these pathways and their downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad biological activity of indole derivatives, the effects could potentially be wide-ranging .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound “(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid” is known to be stable at room temperature but can degrade under light exposure . It is soluble in organic solvents like ether and acetone but insoluble in water . These factors could potentially influence the action of “1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid” as well.

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. Some indole derivatives may be hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of indole derivatives are promising. Researchers are extensively exploring indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-11-1-2-13-12(6-11)9(7-17-13)3-4-18-8-10(15(20)21)5-14(18)19/h1-2,6-7,10,17H,3-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKWBNZRGBQYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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